2-Iodo-3,5-dimethoxybenzaldehyde
Overview
Description
2-Iodo-3,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9IO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with iodine at the second position and methoxy groups at the third and fifth positions. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3,5-dimethoxybenzaldehyde typically involves the iodination of 3,5-dimethoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the reaction with sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, palladium-catalyzed coupling reactions.
Major Products:
Oxidation: 2-Iodo-3,5-dimethoxybenzoic acid.
Reduction: 2-Iodo-3,5-dimethoxybenzyl alcohol.
Substitution: 2-Azido-3,5-dimethoxybenzaldehyde.
Scientific Research Applications
2-Iodo-3,5-dimethoxybenzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Iodo-3,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules.
Comparison with Similar Compounds
2-Iodo-3,5-dimethoxybenzaldehyde can be compared with other similar compounds, such as:
3,5-Dimethoxybenzaldehyde: Lacks the iodine substitution, resulting in different reactivity and biological activity.
2-Bromo-3,5-dimethoxybenzaldehyde: Similar structure but with bromine instead of iodine, leading to variations in chemical properties and reactivity.
2-Chloro-3,5-dimethoxybenzaldehyde:
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its halogenated analogs.
Properties
IUPAC Name |
2-iodo-3,5-dimethoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSDHVYCRCKIEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)I)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465915 | |
Record name | Benzaldehyde, 2-iodo-3,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71202-01-2 | |
Record name | Benzaldehyde, 2-iodo-3,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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